2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous ethanol at room temperature, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells by activating caspase-dependent pathways .
Comparison with Similar Compounds
2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives such as:
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has similar structural features but with a chloro substituent instead of a methoxy group.
N-(4-acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This derivative has shown antimitotic activity and can induce mitotic arrest and apoptosis in cancer cells.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity and ability to cross cellular membranes .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-9-6(12-4)7-5(10)3-11-2/h3H2,1-2H3,(H,7,9,10) |
InChI Key |
LXKRAEANLPOGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC |
Origin of Product |
United States |
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